molecular formula C32H26N4O2 B5117792 N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide)

N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide)

Cat. No.: B5117792
M. Wt: 498.6 g/mol
InChI Key: OFRKZFRUMGVTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide), also known as PDPB, is a chemical compound that has been used in scientific research for various purposes.

Mechanism of Action

N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) acts as an HDAC inhibitor by binding to the catalytic site of HDAC enzymes and preventing them from removing acetyl groups from histone proteins. This leads to an increase in histone acetylation, which can result in changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been shown to have a range of biochemical and physiological effects. In cancer cells, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In neurons, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been shown to enhance memory formation and synaptic plasticity. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) also has a high potency and selectivity compared to other HDAC inhibitors. However, one limitation of using N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research involving N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide). One direction is the development of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide)'s potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to elucidate the specific mechanisms underlying N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide)'s effects on gene expression and cellular processes.

Synthesis Methods

The synthesis of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) involves the reaction of 2-methylbenzoic acid with 2,5-diaminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified through column chromatography to obtain N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) in high yield and purity.

Scientific Research Applications

N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has shown potential as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a role in cancer progression. In neuroscience, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been used to study the role of HDACs in memory formation and synaptic plasticity. In drug discovery, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been used as a scaffold for the development of novel HDAC inhibitors with improved potency and selectivity.

Properties

IUPAC Name

2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2/c1-21-7-3-5-9-28(21)31(37)35-26-15-11-23(12-16-26)25-19-33-30(34-20-25)24-13-17-27(18-14-24)36-32(38)29-10-6-4-8-22(29)2/h3-20H,1-2H3,(H,35,37)(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRKZFRUMGVTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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